molecular formula C16H18ClN3O2S B2928818 4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 2094481-50-0

4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No.: B2928818
CAS No.: 2094481-50-0
M. Wt: 351.85
InChI Key: WHQIISRJBDKMLZ-UHFFFAOYSA-N
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Description

4-[(2-Chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a chloropyridinyl group and a sulfonyl group attached to a benzodiazepine core. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. The addition of the chloropyridinyl and sulfonyl groups potentially modifies the pharmacological properties of this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzodiazepine intermediate.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the benzodiazepine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the benzodiazepine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be used to study the interactions of benzodiazepine derivatives with various biological targets, such as GABA receptors.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structural modifications could result in unique pharmacological properties, making it a candidate for the development of new anxiolytic or sedative drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine likely involves its interaction with the central nervous system. Benzodiazepines typically exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. The presence of the chloropyridinyl and sulfonyl groups may alter the binding affinity and efficacy of the compound at these receptors, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.

    Lorazepam: Another benzodiazepine with similar uses but different pharmacokinetic properties.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to the presence of the chloropyridinyl and sulfonyl groups. These modifications can significantly alter its pharmacological profile compared to other benzodiazepines, potentially offering advantages such as increased potency, selectivity, or reduced side effects.

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonyl-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-12-10-19(2)14-7-4-3-6-13(14)11-20(12)23(21,22)15-8-5-9-18-16(15)17/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQIISRJBDKMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1S(=O)(=O)C3=C(N=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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